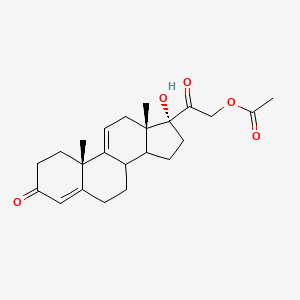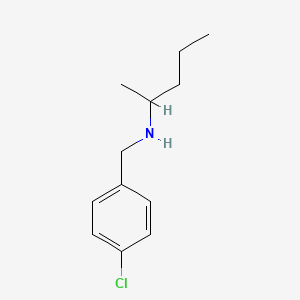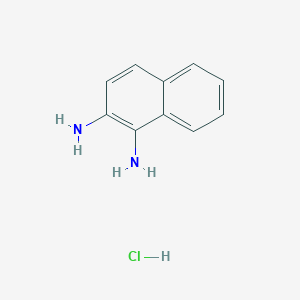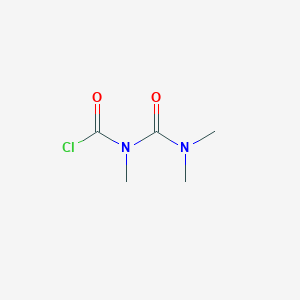
N-(dimethylcarbamoyl)-N-methylcarbamoylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(dimethylcarbamoyl)-N-methylcarbamoylchloride is an organic compound with a unique structure that includes three methyl groups attached to an allophanyl chloride backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dimethylcarbamoyl)-N-methylcarbamoylchloride typically involves the chlorination of 2,4,4-trimethylallophanyl alcohol. This reaction is carried out using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the alcohol is reacted with a chlorinating agent in a controlled environment. This method ensures high yield and purity of the product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-(dimethylcarbamoyl)-N-methylcarbamoylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nucleophile or reagent used. For example, reacting with methylamine would yield 2,4,4-trimethylallophanyl methylamine, while reaction with methanol would produce 2,4,4-trimethylallophanyl methanol .
Scientific Research Applications
N-(dimethylcarbamoyl)-N-methylcarbamoylchloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules, such as proteins and peptides, through nucleophilic substitution reactions, aiding in the study of protein function and interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which N-(dimethylcarbamoyl)-N-methylcarbamoylchloride exerts its effects is primarily through nucleophilic substitution reactions. The chloride ion is a good leaving group, allowing the compound to react readily with nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,4,4-Trimethylpentanoyl chloride
- 2,4,4-Trimethylbenzoyl chloride
- 2,4,4-Trimethylphenyl chloride
Uniqueness
N-(dimethylcarbamoyl)-N-methylcarbamoylchloride is unique due to its specific structure, which includes an allophanyl backbone with three methyl groups. This structure imparts distinct reactivity compared to other similar compounds, making it particularly useful in specific synthetic applications .
Properties
Molecular Formula |
C5H9ClN2O2 |
|---|---|
Molecular Weight |
164.59 g/mol |
IUPAC Name |
N-(dimethylcarbamoyl)-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C5H9ClN2O2/c1-7(2)5(10)8(3)4(6)9/h1-3H3 |
InChI Key |
KARPAXFMDRDIJO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-(Ethenyloxy)ethoxy]benzene](/img/structure/B8640408.png)
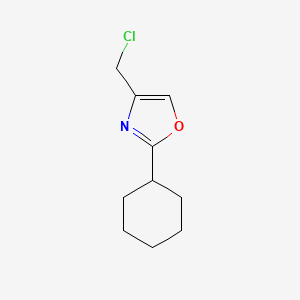

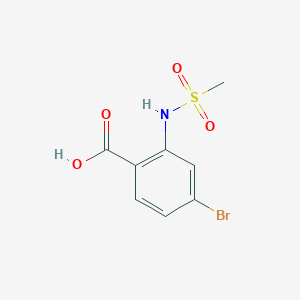
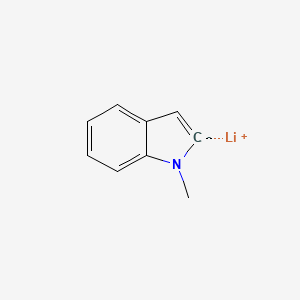
![4-[(Cyclopropylmethyl) amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B8640435.png)
